molecular formula C7H15Cl2N2O4P B029615 Carboxyphosphamide CAS No. 22788-18-7

Carboxyphosphamide

Cat. No. B029615
CAS RN: 22788-18-7
M. Wt: 293.08 g/mol
InChI Key: QLAKAJLYYGOZQL-UHFFFAOYSA-N
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Description

Carboxyphosphamide is a nitrogen mustard . It is a type of nitrogen mustard drug which exerts its effects through the alkylation of DNA .


Synthesis Analysis

Carboxyphosphamide is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), followed by non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein .


Molecular Structure Analysis

The molecular formula of Carboxyphosphamide is C7H15Cl2N2O4P . The IUPAC name is 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid .


Chemical Reactions Analysis

Carboxyphosphamide is a type of nitrogen mustard drug which exerts its effects through the alkylation of DNA . The drug is not cell-cycle phase-specific and metabolizes to an active form capable of inhibiting protein synthesis through DNA and RNA crosslinking .


Physical And Chemical Properties Analysis

Carboxyphosphamide has a molecular weight of 293.08 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Oncology: Chemotherapeutic Agent

Carboxyphosphamide, a derivative of cyclophosphamide, is primarily used in oncology as a chemotherapeutic agent. It functions by interfering with the growth of cancer cells, which are then destroyed by the body . The compound is particularly relevant in the application of high-dose chemotherapy, where its metabolism plays a crucial role. At higher doses, a greater proportion of the drug is eliminated as inactive metabolites, which is a key consideration in treatment planning .

Immunology: Immunosuppression

In the field of immunology, Carboxyphosphamide is utilized for its immunosuppressive properties. It can suppress the immune response, which is beneficial in conditions where the immune system is inappropriately active, such as autoimmune diseases . This application is critical in preventing the body from attacking its own cells and tissues.

Pharmacokinetics: Drug Metabolism

The study of Carboxyphosphamide’s pharmacokinetics reveals how the body processes and eliminates the drug. Understanding its metabolic pathways is essential for optimizing dosing regimens and minimizing side effects. The activation pathway of Carboxyphosphamide metabolism is saturable, which influences its pharmacodynamics .

Biochemistry: Mechanism of Action

Carboxyphosphamide’s mechanism of action is a key research area in biochemistry. It involves the enzymatic conversion of a non-toxic transport form into an active form at the site of action. This conversion is crucial for the drug’s anti-tumor activity and is a focus for developing new cytostatics .

Molecular Pharmacology: Design of Analogues

Research in molecular pharmacology involves designing and synthesizing Carboxyphosphamide analogues with improved selectivity and reduced toxicity. Advances in analytical techniques are instrumental in this process, allowing for the rational design of these analogues .

Clinical Pharmacology: Toxicity and Antitumor Activity

Clinical pharmacology studies focus on the balance between Carboxyphosphamide’s toxicity and its antitumor activity. The goal is to maximize the therapeutic effects while minimizing adverse reactions. This involves careful monitoring of drug concentrations and their effects on the body .

Mechanism of Action

Target of Action

Carboxyphosphamide, a metabolite of Cyclophosphamide , primarily targets both aldehyde dehydrogenase and cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body, including drugs and toxins.

Mode of Action

Carboxyphosphamide is formed through the enzymatic oxidation of aldophosphamide, a pivotal aldehyde intermediate . This process is catalyzed by hepatic class 1 aldehyde dehydrogenase (ALDH-1) . The activity of both aldehyde dehydrogenase and cytochrome P450 enzymes determines carboxyphosphamide production in vivo .

Biochemical Pathways

The biochemical pathway of Carboxyphosphamide involves the conversion of Cyclophosphamide into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide . Aldophosphamide is further oxidized to form Carboxyphosphamide . This pathway is influenced by the activity of both aldehyde dehydrogenase and cytochrome P450 enzymes .

Pharmacokinetics

The pharmacokinetics of Carboxyphosphamide is complex and involves several stages of metabolic activation and inactivation . The balance between metabolic activation and inactivation of cyclophosphamide can be influenced by factors such as autoinduction, dose escalation, drug-drug interactions, and individual differences . Knowledge of the pharmacokinetics of cyclophosphamide, and possibly monitoring the pharmacokinetics of cyclophosphamide in individuals, may be useful for improving its therapeutic index .

Result of Action

The result of Carboxyphosphamide’s action is the detoxification of Cyclophosphamide . It is formed as a part of the body’s mechanism to neutralize the effects of Cyclophosphamide . .

Action Environment

The action of Carboxyphosphamide, like many other drugs, can be influenced by various environmental factors. These factors can include the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status . .

Future Directions

While specific future directions for Carboxyphosphamide were not found in the search results, there are potential directions in the development of carbohydrate-containing drugs . These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKAJLYYGOZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030866
Record name Carboxyphosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyphosphamide

CAS RN

22788-18-7
Record name Carboxyphosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22788-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyphosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyphosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboxyphosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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